8-methyl-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide
Overview
Description
8-methyl-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide is a compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of 8-methyl-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of certain bacterial strains by disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have activity against certain cancer cell lines and bacterial strains, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 8-methyl-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide in lab experiments is its potential as a tool for studying various biological processes, including cancer and bacterial infections. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
For research on 8-methyl-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide could include further investigation of its mechanism of action, as well as its potential therapeutic applications as an anticancer agent or antibiotic. Additionally, research could be done to determine any potential side effects or toxicity associated with this compound.
Scientific Research Applications
8-methyl-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has potential applications in scientific research as a tool for studying various biological processes. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for further investigation as an anticancer agent. Additionally, it has been shown to have activity against certain bacterial strains, making it a potential candidate for further investigation as an antibiotic.
properties
IUPAC Name |
8-methyl-2-pyridin-3-yl-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O/c1-19-4-2-6-24-25(17-26(32-27(19)24)22-5-3-13-30-18-22)28(33)31-23-9-7-20(8-10-23)16-21-11-14-29-15-12-21/h2-15,17-18H,16H2,1H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRJTMRZUGGMRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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